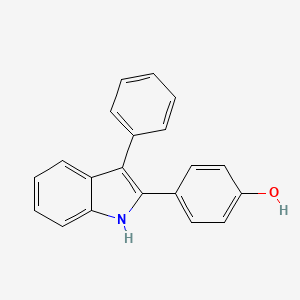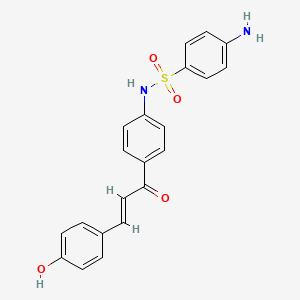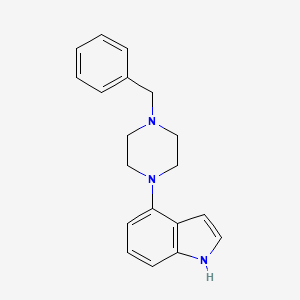
4-(4-Butoxyphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular weight is approximately 166.22 g/mol.
- The IUPAC Standard InChI for this compound is: InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 .
- It is sparingly soluble in water but dissolves in methanol and ether.
4-(4-butoxyphenoxy)phenol: or . It appears as a brownish-yellow solid.
Preparation Methods
Synthetic Routes: The synthesis of 4-(4-butoxyphenoxy)phenol can be achieved through various methods, including etherification reactions.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production: Information on large-scale industrial production methods is limited, but it may involve similar synthetic approaches.
Chemical Reactions Analysis
Reactivity: 4-(4-butoxyphenoxy)phenol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions may involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major Products: The specific products formed depend on the reaction type. For example, oxidation could yield hydroquinone derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: It might be used as a probe or reagent in biological studies.
Medicine: Investigate its potential pharmacological properties or as a starting point for drug development.
Industry: Applications could include additives, surfactants, or specialty chemicals.
Mechanism of Action
- The exact mechanism by which 4-(4-butoxyphenoxy)phenol exerts its effects remains an area of study.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds, such as 4-phenoxyphenol (CAS831-82-3) , may share structural features.
Uniqueness: Highlight its unique properties compared to structurally related compounds.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(4-butoxyphenoxy)phenol |
InChI |
InChI=1S/C16H18O3/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11,17H,2-3,12H2,1H3 |
InChI Key |
WZNRRCAQHKVCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















